Laurycolactone B

説明

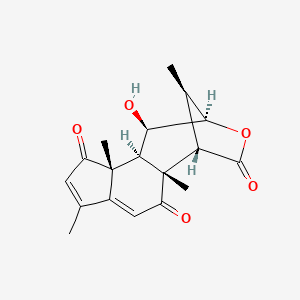

Laurycolactone B is a natural product found in Eurycoma longifolia Jack . It is a type of diterpenoid and has a molecular formula of C18H20O5 .

Synthesis Analysis

Laurycolactone A and B are new quassinoids with a C18 basic skeleton isolated from the Vietnamese Simaroubaceae, Eurycoma longifolia Jack . The structure of Eurycomalactone, a C19 quassinoid isolated previously from the same plant, has been revised and shown to be .Molecular Structure Analysis

The molecular formula of Laurycolactone B is C18H20O5 . The IUPAC name is (1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo [10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione . The molecular weight is 316.3 g/mol .Physical And Chemical Properties Analysis

Laurycolactone B has a molecular weight of 316.35 . It has a crystalline physical description .科学的研究の応用

Aphrodisiac Effects

E. longifolia, which contains Laurycolactone B, is well-known for its aphrodisiac effects . It has been traditionally used to enhance sexual function and treat sexual dysfunction.

Antimalarial Properties

The plant has been used for intermittent fever (malaria) in Asia . This suggests that Laurycolactone B could potentially contribute to its antimalarial properties.

Antidiabetic Potential

E. longifolia is also used in folk medicine for diabetes . This indicates a potential application of Laurycolactone B in the research and treatment of diabetes.

Cancer Research

The roots of E. longifolia are used in folk medicine for cancer . This suggests that Laurycolactone B could have potential applications in cancer research.

Energy and Exercise Recovery

The plant is used for increased energy and exercise recovery . This suggests that Laurycolactone B could potentially be used in sports science research and applications.

Osteoporosis Treatment

E. longifolia is used in traditional medicine for osteoporosis . This indicates a potential application of Laurycolactone B in the research and treatment of osteoporosis.

特性

IUPAC Name |

(1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTGFNQFMFSMRT-SGRYNZJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10234899 | |

| Record name | Laurycolactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Laurycolactone B | |

CAS RN |

85643-77-2 | |

| Record name | Laurycolactone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laurycolactone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

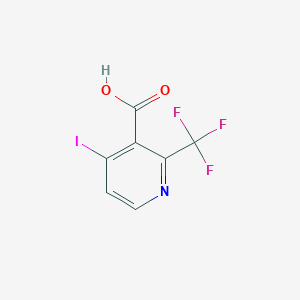

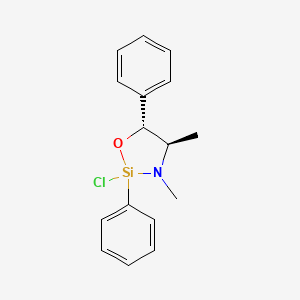

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using Accelerated Solvent Extraction (ASE) in studying compounds like Laurycolactone B from Eurycoma longifolia?

A1: Accelerated Solvent Extraction (ASE) offers a rapid and efficient method for extracting bioactive compounds like Laurycolactone B from plant material like Eurycoma longifolia roots. [] This technique utilizes elevated temperatures and pressures, enhancing extraction speed and potentially preserving delicate compounds. Researchers successfully optimized ASE conditions for Laurycolactone B extraction, achieving a maximum yield of 9.21 mg/g using a specific combination of temperature, static time, and cycles. [] This highlights the technique's value in efficiently obtaining Laurycolactone B for further investigation.

Q2: What analytical techniques were employed to identify Laurycolactone B and other compounds in Eurycoma longifolia extracts?

A2: Researchers utilized a powerful combination of techniques to identify Laurycolactone B and other phytochemicals within Eurycoma longifolia extracts. [] After extraction, a sophisticated method called Liquid Chromatography coupled with Triple Quadrupole and Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) was employed. [] This technique allows for the separation of individual compounds within the complex extract, followed by their precise identification based on their mass-to-charge ratios and fragmentation patterns.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1502542.png)

![6-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1502547.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl methyl phosphate](/img/structure/B1502552.png)

![Sodium (2R)-2,3-bis{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1502554.png)

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl ethyl phosphate](/img/structure/B1502564.png)

![tert-Butyl 1,8-diazaspiro[5.6]dodecane-1-carboxylate](/img/structure/B1502567.png)

![Trisammonium (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl (1R,3S)-2,3,6-trihydroxy-4,5-bis[(hydroxyphosphinato)oxy]cyclohexyl phosphate](/img/structure/B1502569.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1502571.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B1502572.png)